4-Pyrimidin-2-ylsulfanylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidin-2-ylsulfanylazetidin-2-one is a heterocyclic compound that features both a pyrimidine ring and an azetidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidin-2-ylsulfanylazetidin-2-one typically involves the formation of the azetidinone ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable β-lactam with a pyrimidine thiol can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidin-2-ylsulfanylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The azetidinone ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various functionalized derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials with specific functionalities
Mechanism of Action
The mechanism by which 4-Pyrimidin-2-ylsulfanylazetidin-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine moiety and have been studied for their biological activities.
Pyrrolidin-2-ones: These compounds feature a similar azetidinone ring and are known for their diverse biological activities.
Uniqueness
4-Pyrimidin-2-ylsulfanylazetidin-2-one is unique due to the combination of the pyrimidine and azetidinone rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119005-24-2 |
---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
4-pyrimidin-2-ylsulfanylazetidin-2-one |
InChI |
InChI=1S/C7H7N3OS/c11-5-4-6(10-5)12-7-8-2-1-3-9-7/h1-3,6H,4H2,(H,10,11) |
InChI Key |
POOXSFNFZNUVME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)SC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.